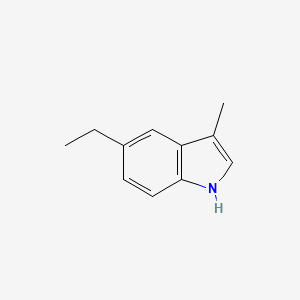

5-Ethyl-3-methyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

85654-49-5 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

5-ethyl-3-methyl-1H-indole |

InChI |

InChI=1S/C11H13N/c1-3-9-4-5-11-10(6-9)8(2)7-12-11/h4-7,12H,3H2,1-2H3 |

InChI Key |

MRIKVXQKUGOAEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2C |

Origin of Product |

United States |

Synthetic Strategies for 5 Ethyl 3 Methyl 1h Indole and Its Precursors

Classical and Contemporary Ring-Closure Methodologies for Indole (B1671886) Synthesis Applicable to 5-Ethyl-3-methyl-1H-indole

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions being adaptable for the synthesis of this compound.

The Fischer indole synthesis is a widely used and classic method for preparing indoles. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.orgbyjus.com For the synthesis of this compound, the logical starting materials would be (4-ethylphenyl)hydrazine (B1361098) and propanal. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org

Contemporary modifications to the Fischer indole synthesis, such as the Buchwald modification , utilize palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This approach offers a broader substrate scope and can be applied to the synthesis of complex indoles.

Other classical methods that could be adapted include:

Bischler-Möhlau indole synthesis: This method involves the reaction of an α-halo-ketone with an arylamine. bhu.ac.in For this compound, this would likely involve the reaction of 4-ethylaniline (B1216643) with a 2-halopropyl derivative.

Madelung synthesis: This intramolecular cyclization of an N-acyl-o-toluidine is typically conducted under harsh basic conditions. bhu.ac.in A modern variant uses milder conditions with alkyllithiums as bases, making it suitable for more sensitive molecules. bhu.ac.in

Reissert indole synthesis: This multi-step synthesis starts with the condensation of o-nitrotoluene and an oxalic ester. bhu.ac.in

Modern palladium-catalyzed reactions have become increasingly important for indole synthesis. mdpi.comnih.gov These methods often involve the coupling of anilines with alkynes or other suitable partners, followed by a cyclization step. nih.govresearchgate.net For instance, the Larock indole synthesis provides a powerful tool for constructing polysubstituted indoles. rsc.org

Precursor Design and Chemical System Preparation for Targeted Synthesis

The rational design of precursors is critical for the successful and efficient synthesis of this compound. The choice of starting materials directly influences the reaction pathway and the final product's purity and yield.

For a Fischer indole synthesis approach, the key precursors are:

(4-ethylphenyl)hydrazine: This precursor introduces the 5-ethyl substituent onto the indole ring.

Propanal (propionaldehyde): This aldehyde provides the carbon atoms for the C2 and C3 positions, with the methyl group ending up at the C3 position.

The synthesis of these precursors is also a consideration. For example, (4-ethylphenyl)hydrazine can be prepared from 4-ethylaniline through diazotization followed by reduction.

In palladium-catalyzed syntheses, the precursors might include:

4-Ethylaniline or a derivative: This would serve as the source of the benzene (B151609) ring portion of the indole.

A suitable alkyne or other coupling partner: This would form the pyrrole (B145914) ring.

The preparation of the chemical system involves carefully selecting the solvent, catalyst, and any necessary additives. The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO are often used in palladium-catalyzed reactions. mdpi.com

Optimization of Reaction Parameters and Yield Enhancement Methodologies

Optimizing reaction conditions is a crucial step in maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, reaction time, catalyst loading, and the concentration of reactants.

Key Optimization Strategies:

| Parameter | Effect on Reaction | Typical Optimized Conditions |

| Temperature | Influences reaction rate and can affect selectivity. Higher temperatures can lead to side reactions. | Reflux conditions (80–120°C) are often necessary for condensation steps, while lower temperatures may be required for intermediate stability. |

| Catalyst | The choice and amount of catalyst are critical. Both acid and metal catalysts can be used. | For Fischer synthesis, strong acids like HCl or PPA are common. wikipedia.org In palladium-catalyzed reactions, complexes with specific ligands like Xantphos or dppf are often employed. mdpi.com |

| Solvent | Affects solubility of reactants and can influence reaction mechanism and rate. | Polar aprotic solvents like DMF or PEG-400 can enhance reaction rates. |

| Reactant Ratio | The stoichiometry of the reactants can impact yield and byproduct formation. | A slight excess of one reactant may be used to drive the reaction to completion. |

A Design of Experiments (DoE) approach can be systematically used to evaluate multiple variables simultaneously and identify the optimal conditions for maximum yield. For instance, in related indole syntheses, refluxing with ethanol (B145695) and sulfuric acid for ester formation has yielded around 70-85%.

Mechanistic Elucidation of Key Synthetic Steps through Reaction Monitoring

Understanding the reaction mechanism is fundamental to optimizing a synthesis and troubleshooting any issues that may arise. For the Fischer indole synthesis, the mechanism has been extensively studied. wikipedia.orgbyjus.com

The key steps in the Fischer indole synthesis are:

Formation of a phenylhydrazone from the reaction of (4-ethylphenyl)hydrazine and propanal.

Tautomerization of the phenylhydrazone to an enamine. wikipedia.org

Protonation of the enamine. wikipedia.org

A wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is the key bond-forming step. wikipedia.org

Loss of ammonia (B1221849) and aromatization to form the final indole ring. wikipedia.org

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole. wikipedia.org Reaction monitoring techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the formation of intermediates and the final product, providing valuable insights into the reaction progress and mechanism. beilstein-journals.orgresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. researchgate.net Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Solvent-Free and Aqueous Medium Reaction Development

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. openmedicinalchemistryjournal.com Research has focused on developing solvent-free reactions or using water as a reaction medium. researchgate.netopenmedicinalchemistryjournal.com

For indole synthesis, several greener methods have been reported:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. tandfonline.com

Reactions in water: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. openmedicinalchemistryjournal.com The use of catalysts that are active in aqueous media is an active area of research. openmedicinalchemistryjournal.com

Use of polyethylene (B3416737) glycol (PEG) as a solvent: PEG is a biodegradable and non-toxic solvent that can be an effective medium for various organic reactions, including indole synthesis. openmedicinalchemistryjournal.com

Heterogeneous Catalysis and Biocatalysis for Sustainable Routes

The use of recoverable and reusable catalysts is another important aspect of green chemistry.

Heterogeneous catalysts: Solid-supported catalysts, such as palladium on charcoal (Pd/C) or other supported metal catalysts, can be easily separated from the reaction mixture and reused. rsc.org This simplifies product purification and reduces waste. Nanocatalysts are also being explored for their high activity and selectivity in indole synthesis. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While specific biocatalytic routes for this compound are not yet well-established, the broader field of biocatalysis for heterocyclic synthesis is a promising area for future development.

Atom Economy and E-factor Assessments for Process Sustainability

In the pursuit of environmentally responsible chemical manufacturing, the principles of green chemistry are paramount. Two critical metrics for evaluating the sustainability of a synthetic process are atom economy and the Environmental factor (E-factor). rsc.orgchembam.com These metrics provide a quantitative assessment of how efficiently reactants are converted into the desired product and the amount of waste generated.

Atom Economy , a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. rsc.org The formula is as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

A higher atom economy signifies a more sustainable process, as it indicates that fewer atoms are wasted as byproducts. chembam.comum-palembang.ac.id

The E-factor offers a more comprehensive view of the environmental impact by quantifying the total mass of waste generated per unit of product. chembam.com It is calculated as:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

This metric accounts for all waste streams, including byproducts, unreacted starting materials, solvents, and catalyst residues. greenchemistry-toolkit.org A lower E-factor is indicative of a greener and more efficient process. chembam.com

The synthesis of this compound can be achieved through various established methods for indole formation. An analysis of these routes through the lens of atom economy and E-factor reveals significant differences in their environmental footprint. The following interactive table provides a comparative assessment of several synthetic strategies.

Table 1: Atom Economy and E-factor for Synthetic Routes to this compound

| Synthetic Route | Key Reactants | Theoretical Atom Economy (%) | Hypothetical E-factor Range | Primary Waste Products |

|---|---|---|---|---|

| Fischer Indole Synthesis | 4-ethylphenylhydrazine, 2-butanone | ~86% | 5–50 | Acid/base catalysts, ammonium (B1175870) salts, organic solvents. rsc.org |

| Bischler-Möhlau Synthesis | α-bromoacetophenone derivative, aniline (B41778) derivative | ~75-80% | 25–100+ | Aniline hydrobromide, excess aniline, solvents. wikipedia.orgnih.gov |

| Palladium-Catalyzed Cyclization | o-alkynylaniline derivative | >95% | <10 | Catalyst residues (recyclable), minimal byproducts. thieme-connect.commdpi.com |

Note: The presented E-factor values are estimates and can fluctuate based on specific reaction conditions, yields, and purification techniques.

Research indicates that catalytic approaches, particularly those employing transition metals like palladium, offer superior atom economy as they often involve addition or rearrangement reactions that incorporate a high percentage of reactant atoms into the product. thieme-connect.com Furthermore, the potential for catalyst recycling can significantly lower the E-factor, making these methods more sustainable in the long run. mdpi.com Mechanochemical methods, which involve grinding reagents together, have also been shown to be a greener alternative to traditional solution-based syntheses, often resulting in lower E-factors. rsc.orgrsc.org

Considerations for Process Scalability and Industrial Feasibility (Methodological)

The successful transition of a synthetic route from the laboratory to an industrial scale is contingent upon a rigorous evaluation of several methodological factors. These considerations are crucial for ensuring a safe, economically viable, and robust manufacturing process for this compound.

Key factors for assessing industrial feasibility include:

Cost and Availability of Raw Materials: The economic viability of a large-scale synthesis is heavily influenced by the cost and stable supply of starting materials. For instance, the Fischer indole synthesis would require readily available and affordable 4-ethylphenylhydrazine and 2-butanone.

Reaction Conditions: Processes that operate under mild temperatures and pressures are generally favored for industrial applications as they require less specialized and costly equipment and are inherently safer. rsc.org Syntheses that demand cryogenic temperatures or high-pressure reactors present significant engineering and cost challenges.

Process Safety and Hazard Analysis: A thorough evaluation of potential safety hazards is non-negotiable. This includes identifying highly exothermic reactions, the formation of unstable or explosive intermediates, and the use of toxic, flammable, or corrosive reagents. acs.org For example, the classical Bischler-Möhlau synthesis often requires harsh conditions, which can be a significant drawback for industrial implementation. wikipedia.orgchemeurope.com

Yield, Purity, and Throughput: High reaction yields and the ability to consistently produce the product at the desired purity are critical for maximizing throughput and profitability. The process should be robust and reproducible on a large scale.

Regulatory and Environmental Compliance: The manufacturing process must adhere to all relevant environmental, health, and safety regulations. This includes the management and disposal of waste streams in an environmentally responsible manner. openmedicinalchemistryjournal.com

The following interactive table outlines the advantages and challenges associated with scaling up different synthetic routes for this compound.

Table 2: Methodological Considerations for Industrial Scale-Up

| Synthetic Route | Scalability Advantages | Scalability Challenges |

|---|---|---|

| Fischer Indole Synthesis | Well-established, versatile, and widely understood chemistry. rsc.org Can be adapted for continuous flow processes. researchgate.net | Often requires strong acids and high temperatures, which can lead to side reactions and tar formation. rsc.org |

| Bischler-Möhlau Synthesis | Utilizes relatively simple starting materials. wikipedia.org | Historically plagued by harsh reaction conditions, low yields, and lack of regioselectivity. wikipedia.orgnih.gov Milder, microwave-assisted methods have been developed but may present their own scalability challenges. chemeurope.com |

| Palladium-Catalyzed Cyclization | High atom economy, often proceeds under milder conditions, and offers high selectivity. thieme-connect.commdpi.com | The cost of the palladium catalyst can be a significant factor, and catalyst deactivation or leaching can be problematic. thieme-connect.com |

Advanced Structural Elucidation and Conformational Analysis of 5 Ethyl 3 Methyl 1h Indole

High-Resolution X-ray Crystallography for Solid-State Molecular Architecture

The precise bond lengths and angles within the 5-Ethyl-3-methyl-1H-indole molecule would be defined by the electronic influence of the ethyl and methyl substituents on the aromatic system. It is anticipated that the molecule would crystallize in a common space group, such as P21/n or a triclinic system, as seen in other indole (B1671886) derivatives. nih.govnih.gov The ethyl group's conformation, particularly the torsion angle of its methylene (B1212753) and methyl carbons relative to the indole plane, would be a key feature determined by this analysis.

Interactive Table: Representative Crystallographic Data for Substituted Indoles

| Parameter | Ethyl 5-chloro-1H-indole-2-carboxylate nih.gov | (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate nih.gov |

|---|---|---|

| Formula | C11H10ClNO2 | C16H18N4O5 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/n | P-1 |

| a (Å) | 10.570(3) | 8.4716 (9) |

| b (Å) | 5.617(2) | 8.4722 (7) |

| c (Å) | 18.091(5) | 13.0971 (9) |

| α (°) | 90 | 108.695 (4) |

| β (°) | 105.681(4) | 91.865 (4) |

| γ (°) | 90 | 106.886 (4) |

| V (ų) | 1034.0 | 843.80 (13) |

| Z | 4 | 2 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the constitution of this compound. ¹H and ¹³C NMR spectra provide unambiguous evidence for the placement of the ethyl and methyl groups on the indole scaffold.

In the ¹H NMR spectrum, characteristic signals would include a singlet for the N-H proton (typically downfield, e.g., δ ~10.9 ppm in similar structures), distinct aromatic protons on the benzene (B151609) ring portion, a quartet and a triplet for the ethyl group, and a singlet for the C3-methyl group. The regiochemistry is confirmed by the coupling patterns and chemical shifts of the aromatic protons at positions 2, 4, 6, and 7.

The ¹³C NMR spectrum would further corroborate the structure, with distinct resonances for each carbon atom. The chemical shifts of the C3, C5, and the carbons of the ethyl and methyl groups are particularly diagnostic. For comparison, in related indole structures, carbonyl carbons of ester groups appear around δ 165.2 ppm, while aliphatic methyl and ethyl carbons resonate at much higher fields. vulcanchem.com Two-dimensional NMR techniques like HSQC and HMBC would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the entire molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, offers detailed insights into the functional groups and bonding arrangements within this compound.

The FTIR spectrum would be characterized by a sharp N-H stretching vibration, typically observed in the range of 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups would be found just below 3000 cm⁻¹ (e.g., antisymmetric stretches around 2960 cm⁻¹ and symmetric stretches around 2870 cm⁻¹). ijates.comscialert.net The C=C stretching vibrations of the aromatic ring typically appear in the 1600–1450 cm⁻¹ region. scialert.net CH₃ deformation and rocking modes would also be present at lower wavenumbers. ijates.com

Interactive Table: Typical Vibrational Frequencies for Substituted Indoles

| Vibrational Mode | Typical FTIR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | 3300 - 3188 | - | ijates.com |

| Aromatic C-H Stretch | ~3086 | - | ijates.com |

| Aliphatic CH₃/CH₂ Antisymmetric Stretch | 2987 - 2960 | 2971 - 2963 | ijates.comscialert.net |

| Aliphatic CH₃/CH₂ Symmetric Stretch | 2925 - 2864 | 2922 - 2868 | ijates.comscialert.net |

| Aromatic C=C Stretch | 1579 - 1490 | 1612 - 1493 | ijates.comscialert.net |

| CH₃ Antisymmetric Deformation | ~1452 | ~1451 | ijates.com |

Chiroptical Spectroscopy for Chirality Assignment in Derivatives (if applicable to chiral analogues)

This compound itself is an achiral molecule. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable to the parent compound.

However, these techniques would be essential for the analysis of chiral analogues. For instance, if a chiral center were introduced, such as by substitution with a chiral moiety at the C3-methyl group or by creating a stereocenter within the ethyl group, chiroptical methods would be crucial for assigning the absolute configuration of the resulting enantiomers. nih.gov The synthesis of chiral indole derivatives, such as (R)- and (S)-3-(piperidin-3-yl)-1H-indole, relies heavily on separating diastereomers and confirming the absolute configuration of the final enantiopure products, often with the aid of X-ray crystallography on their derivatives. nih.gov

Computational Approaches to Conformational Preferences and Tautomerism

Computational chemistry provides powerful tools for exploring the conformational landscape and potential tautomerism of this compound. Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers, primarily arising from the rotation of the C5-ethyl group. acs.org Such calculations can predict the most stable spatial arrangement of the ethyl group relative to the indole plane, identifying the global energy minimum conformation. acs.org

Furthermore, computational studies can assess the relative stability of different tautomers. While the 1H-indole tautomer is overwhelmingly dominant for most indoles, theoretical calculations can quantify the energy difference between the 1H-, 3H-, and other potential tautomeric forms, confirming the energetic preference for the N-protonated species. nih.gov Frontier Molecular Orbital (FMO) analysis and electrostatic potential maps can also be calculated to predict the molecule's reactivity and regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Studies of Intermolecular Interactions and Crystal Packing Motifs

The solid-state packing of this compound would be governed by a network of intermolecular interactions. Based on studies of analogous indole structures, the primary interaction would be hydrogen bonding involving the indole N-H group as a donor. nih.goviosrjournals.org The acceptor could be a nitrogen or oxygen atom on a neighboring molecule in a derivative, or the π-system of an adjacent indole ring (N-H···π interaction). nih.govresearchgate.net

Reactivity and Reaction Mechanisms of 5 Ethyl 3 Methyl 1h Indole

Electrophilic Aromatic Substitution Pathways on the Indole (B1671886) Nucleus

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The most reactive position for electrophilic aromatic substitution on the indole nucleus is typically the C3 position, which is significantly more reactive than benzene (B151609). wikipedia.org For 5-Ethyl-3-methyl-1H-indole, the C3 position is already occupied by a methyl group. Consequently, electrophilic substitution is directed to other positions on the ring.

The electron-donating nature of the ethyl group at the C5 position and the methyl group at the C3 position enhances the electron density of the indole core, further activating it towards electrophilic attack. When the C3 position is substituted, electrophilic attack preferentially occurs at the C2 position of the pyrrole (B145914) ring, and if both C2 and C3 are occupied, the substitution takes place on the benzene ring, often at the C6 position. bhu.ac.in

Common electrophilic substitution reactions for indoles include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the indole ring. Studies on methyl indoles have shown that bromination reactions can be very rapid. sciensage.info

Nitration: Introduction of a nitro group, typically using nitric acid in the presence of a dehydrating agent.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using a Lewis acid catalyst. ambeed.com For instance, propionyl chloride can react efficiently with indole-2-carboxylates to yield 3-alkylated derivatives.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group, usually at the C3 position. wikipedia.org For a 5-methyl-substituted indole, formylation has been shown to occur at the C3 position.

Nucleophilic Additions and Substitutions Involving the Indole Ring System

While less common than electrophilic substitution due to the electron-rich nature of the indole ring, nucleophilic reactions can occur under specific conditions. The nitrogen atom in the indole ring can act as a nucleophile in certain reactions. ambeed.com

Nucleophilic substitution reactions on the indole ring are generally facilitated by the presence of electron-withdrawing groups or through the formation of an intermediate that can stabilize a negative charge. For example, chloro substituents on the indole ring can enhance electrophilicity, making nucleophilic substitution more feasible. In some cases, the C2 position of the indole can be lithiated after N-protection, and this lithiated intermediate can then react with various electrophiles in a nucleophilic manner. bhu.ac.in

Indium(III) chloride has been used to catalyze the 3-substitution of indoles through a nucleophilic addition to a carbonyl group, followed by elimination. acs.orguchicago.edu

Oxidative and Reductive Transformations of the Indole Core

The indole nucleus of this compound can undergo both oxidation and reduction, leading to a variety of transformed products.

Oxidative Transformations: Indoles can be oxidized to form oxindoles or other oxidized derivatives. ambeed.com The specific products formed depend on the oxidizing agent and reaction conditions. For instance, oxidation of similar indole derivatives with agents like potassium permanganate (B83412) can yield oxo derivatives. Atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals has been studied, indicating that •OH addition is the dominant pathway for the reaction with •OH, while both •Cl addition and H-abstraction are feasible with •Cl. copernicus.org

Reductive Transformations: Reduction of the indole ring can convert it into an indoline (B122111) (dihydroindole) structure. rsc.org This is often achieved through catalytic hydrogenation. For example, iridium-catalyzed asymmetric hydrogenation of unprotected indoles has been shown to be effective for various substituted indoles, including those with alkyl groups at the C2 and C3 positions. chinesechemsoc.org Reducing agents like lithium aluminum hydride can also be used to reduce certain functional groups on the indole molecule without affecting the core ring structure.

Regioselectivity and Stereoselectivity in Functionalization Reactions

The control of regioselectivity and stereoselectivity is crucial in the functionalization of the indole ring to synthesize specific isomers with desired properties.

Regioselectivity: As discussed in the context of electrophilic substitution, the inherent reactivity of the indole ring directs initial functionalization to the C3 position. wikipedia.org In this compound, with the C3 position blocked, electrophilic attack is directed elsewhere, primarily to C2 or the benzene ring. bhu.ac.in The use of directing groups can override the intrinsic reactivity of the indole nucleus and direct functionalization to other positions, such as C4, C5, C6, or C7. nih.gov For example, a pivaloyl directing group at C3 can lead to C4-arylation, while a CONMe2 group can direct functionalization to the C7 position. nih.gov

Stereoselectivity: In reactions that create new chiral centers, controlling the stereochemistry is paramount. Asymmetric hydrogenation of substituted indoles is a key method for producing chiral indolines. The use of chiral catalysts, such as those based on iridium with chiral phosphine (B1218219) ligands, has enabled the synthesis of specific enantiomers with high enantiomeric excess (ee). chinesechemsoc.org For instance, the asymmetric hydrogenation of 2-ethyl-3-phenyl-1H-indole has been achieved with excellent stereoselective control. chinesechemsoc.org

Transition Metal-Catalyzed Coupling Reactions at Various Indole Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring. eie.grresearchgate.netchemie-brunschwig.ch These reactions have been extensively used to synthesize complex indole derivatives.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. chemie-brunschwig.ch

Heck Reaction: This involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. chemie-brunschwig.ch

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.

Negishi Coupling: This reaction involves the use of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. chemie-brunschwig.chuni-muenchen.de

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.

These reactions can be applied to halo-substituted indoles or to C-H bonds directly through C-H activation strategies. For example, palladium-catalyzed direct C4 arylation of indoles has been achieved using glycine (B1666218) as a transient directing group. nih.gov Nickel-catalyzed amination of aryl chlorides is another important transformation. uni-muenchen.de

Kinetic and Thermodynamic Profiles of Key Synthetic and Degradation Reactions

The rates and equilibria of reactions involving indoles are influenced by various factors, including the substituents on the indole ring, the solvent, and the temperature.

Kinetic Profiles: Kinetic studies on the halogenation of methyl indoles have shown that these reactions can be very rapid and follow second-order kinetics. sciensage.info The reaction rates are influenced by steric factors. sciensage.info In some multi-component reactions involving indoles, the reaction has been found to be first-order with respect to certain reactants and zero-order with respect to the indole itself, indicating that the indole enters the reaction after the rate-determining step. maxapress.com The kinetics of the atmospheric oxidation of indole have also been investigated, with the rate constant for the reaction with •OH radicals being determined. copernicus.org

Thermodynamic Profiles: The protonation of indoles is a key equilibrium. While the nitrogen atom is initially protonated, the thermodynamically more stable cation is formed by protonation at the C3 position, which preserves the aromaticity of the benzene ring. bhu.ac.in The thermodynamics of indole oligomerization in acidic conditions have also been studied. acs.org In the context of reversible reactions, such as the reaction of indoles with triazolinediones, the thermodynamic driving force is a critical factor. researchgate.net

Interactive Data Table: Reactivity of Substituted Indoles

| Reaction Type | Reagent/Catalyst | Position(s) of Attack/Functionalization | Key Findings |

| Electrophilic Bromination | N-Bromosuccinimide | C3 (if unsubstituted), other positions | Rapid, second-order kinetics. sciensage.info |

| Vilsmeier-Haack Formylation | POCl3, DMF | C3 | Occurs at room temperature. wikipedia.org |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | C3, C2 | Efficient for introducing acyl groups. ambeed.com |

| Nucleophilic Addition | Carbonyl compound, InCl3 | C3 | InCl3 catalyzes the substitution. acs.orguchicago.edu |

| Oxidation | Potassium Permanganate | Various | Yields oxo derivatives. |

| Catalytic Hydrogenation | H2, Ir-catalyst | C2-C3 double bond | Produces indolines, can be asymmetric. chinesechemsoc.org |

| Suzuki-Miyaura Coupling | Organoboron, Pd-catalyst | Various (e.g., C4) | C-C bond formation. nih.govchemie-brunschwig.ch |

| Heck Reaction | Alkene, Pd-catalyst | Various | C-C bond formation. chemie-brunschwig.ch |

Computational Chemistry and Molecular Modeling of 5 Ethyl 3 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 5-Ethyl-3-methyl-1H-indole. Methods such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate electronic properties. ijrar.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For indole (B1671886) derivatives, these calculations reveal that the electron density in the HOMO is typically localized on the indole ring, indicating its propensity to act as an electron donor in reactions. The LUMO, conversely, represents the molecule's ability to accept electrons.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In indole derivatives, the region around the nitrogen atom and the pyrrole (B145914) ring often shows negative potential, making it susceptible to electrophilic attack, while the benzene (B151609) ring exhibits areas of positive potential. researchgate.net Global reactivity descriptors, such as chemical hardness, softness, and ionization potential, can also be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT Note: These values are illustrative and based on typical findings for similar indole derivatives.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Relates to chemical reactivity and stability. ijrar.org |

| Dipole Moment (μ) | 2.1 D | Measures the molecule's overall polarity. |

| Chemical Hardness (η) | 2.45 eV | Measures resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with surrounding solvent molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time.

For this compound, MD simulations can reveal the rotational freedom of the ethyl and methyl groups. The ethyl group, in particular, can adopt various conformations, and simulations can determine the relative populations and energy barriers between these states. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Solvent effects are investigated by placing the indole molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol). The simulation shows how solvent molecules arrange around the solute, forming a solvation shell. This provides insight into solute-solvent interactions, such as hydrogen bonding between the indole N-H group and polar solvents. pensoft.net The study of solvatochromic effects, where the absorption or emission spectra of a compound shift in different solvents, can be aided by MD simulations to understand the local solvent environment. researchgate.netresearchgate.net Such simulations typically use force fields like CHARMM or AMBER to define the potential energy of the system. pensoft.net

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of this compound, which can be compared with experimental data for structural validation.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra are invaluable for assigning peaks in experimental NMR data. For indole derivatives, theoretical calculations have shown good correlation with experimental values. beilstein-journals.orgmdpi.com

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated using quantum chemical methods. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. A detailed assignment of vibrational modes, based on the Potential Energy Distribution (PED), can be performed. For instance, the characteristic N-H stretching vibration of the indole ring is typically observed around 3400-3500 cm⁻¹. mdpi.comresearchgate.net

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for the Indole N-H Stretch Note: This table illustrates the typical accuracy of DFT calculations for predicting vibrational spectra of indole derivatives.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3450 | ~3445 | Stretching of the nitrogen-hydrogen bond in the pyrrole ring. |

| Aromatic C-H Stretch | ~3100-3000 | ~3105-3010 | Stretching of carbon-hydrogen bonds on the benzene ring. |

| Aliphatic C-H Stretch | ~2970-2850 | ~2965-2855 | Stretching of C-H bonds in the ethyl and methyl groups. |

Reaction Pathway Energetics and Transition State Characterization

Theoretical models are instrumental in exploring the potential chemical reactions of this compound by mapping their reaction pathways. This involves calculating the energetics of reactants, products, and any intermediates, as well as characterizing the transition states that connect them.

Transition state structures are located on the potential energy surface as first-order saddle points. Specialized algorithms are used to find these structures, which are then confirmed by a vibrational frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

In Silico Screening Methodologies for Hypothetical Biological Targets

In silico screening, particularly molecular docking, is a powerful methodology for identifying potential biological targets for this compound and predicting its binding interactions. This approach computationally simulates the binding of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. derpharmachemica.com

The methodology involves several steps:

Target Selection and Preparation: A 3D structure of a hypothetical protein target is obtained, often from a database like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, removing water molecules, and assigning partial charges. derpharmachemica.com Given the wide range of biological activities of indole derivatives, potential targets could include enzymes like cyclooxygenases (COX), lipoxygenases, kinases, or receptors for neurotransmitters. mdpi.comresearchgate.netnih.govnih.gov

Ligand Preparation: A 3D conformation of this compound is generated and its energy is minimized.

Molecular Docking: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the protein. nih.gov The program samples a vast number of possible orientations and conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). jbcpm.com

Analysis of Results: The results provide a predicted binding pose and a docking score. The pose reveals key theoretical binding interactions, such as hydrogen bonds (e.g., with the indole N-H), hydrophobic interactions (with the ethyl group and indole rings), and pi-stacking interactions. nih.gov

This methodology allows for the rapid screening of the compound against numerous potential targets, prioritizing those with the most favorable predicted binding affinities for further experimental investigation.

Table 3: Hypothetical Docking Results for this compound Against Potential Biological Targets

| Hypothetical Target | Target Class | Predicted Binding Affinity (kcal/mol) | Potential Key Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme (Inflammation) | -8.5 | Hydrophobic interactions, H-bond with N-H group. |

| Tyrosinase | Enzyme (Melanin Synthesis) | -7.9 | Pi-stacking with aromatic residues, hydrophobic interactions. mdpi.com |

| Tubulin | Structural Protein (Anticancer) | -9.1 | Binding at colchicine (B1669291) site, hydrophobic pocket interactions. nih.gov |

| Monoamine Oxidase B (MAO-B) | Enzyme (Neuro-related) | -8.2 | Pi-stacking with FAD cofactor, interactions with active site residues. mdpi.com |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Indole Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. jocpr.com

For a series of indole derivatives including this compound, a QSRR/QSAR study would proceed as follows:

Data Set Assembly: A collection of indole derivatives with experimentally measured reactivity data (e.g., reaction rates) or biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecular structure. They can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). ijpsr.com

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to generate an equation that links a combination of descriptors to the observed activity. ijpsr.comeurjchem.com The goal is to find the simplest model with the highest predictive power.

Model Validation: The model's statistical significance and predictive ability are rigorously validated using metrics like the squared correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q²), and the predictive r² (pred_r²) for an external test set of molecules not used in model generation. researchgate.netmdpi.comijpsr.com

A successful QSRR model for indole derivatives can be used to predict the reactivity of new, unsynthesized compounds and provide insights into the structural features that are most important for a given reactivity profile, thereby guiding the design of new molecules.

Table 4: Examples of Molecular Descriptors Used in QSRR/QSAR Models for Indole Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water. |

| Topological | Wiener Index | Molecular branching and size. |

| Physicochemical | Negative Potential Surface Area | Surface area with negative electrostatic potential. ijpsr.com |

Derivatization Strategies and Synthetic Applications of 5 Ethyl 3 Methyl 1h Indole

Synthesis of Functionalized 5-Ethyl-3-methyl-1H-indole Derivatives

The reactivity of the this compound scaffold is dictated by the electron-rich nature of the bicyclic system, the acidic N-H proton, the nucleophilic C3 position (already substituted), the reactive C2 position, C-H bonds on the benzene (B151609) ring, and the alkyl side chains. These features provide multiple avenues for selective functionalization.

N-Alkylation and N-Acylation Reactions for Modulating Electronic Properties

The nitrogen atom of the indole (B1671886) ring is a key site for modification. Deprotonation with a suitable base generates a nucleophilic indolide anion that readily reacts with various electrophiles. These N-functionalization reactions are crucial for modulating the electronic properties of the indole ring, which in turn influences its reactivity in subsequent transformations and its potential as a pharmacophore.

N-Alkylation: The introduction of an alkyl group at the N1 position generally increases the electron-donating character of the indole ring, enhancing the nucleophilicity of the heterocyclic core. This is typically achieved by treating the indole with a base followed by an alkylating agent. Common conditions involve bases like sodium hydride (NaH), potassium hydroxide (KOH), or copper-based catalysts in solvents such as dimethylformamide (DMF), acetone (B3395972), or dioxane. nih.govresearchgate.net For this compound, N-alkylation proceeds regioselectively at the nitrogen over carbon positions. The choice of base and solvent system can be optimized to achieve high yields. For instance, successful alkylations of ethyl indol-2-carboxylate have been carried out using aqueous KOH in acetone. nih.gov

N-Acylation: In contrast to alkylation, N-acylation introduces an electron-withdrawing acyl group, which significantly decreases the electron density of the indole ring. This modification reduces the nucleophilicity of the indole, particularly at the C2 and C3 positions, and can protect the nitrogen during other synthetic steps. A highly chemoselective method for N-acylation of indoles utilizes thioesters as stable acyl sources in the presence of a base like cesium carbonate (Cs₂CO₃) in xylene. nih.gov This method offers excellent functional group tolerance. The attachment of an acyl group renders the N-acylindole moiety a key structural feature in pharmaceuticals like indomethacin (B1671933). nih.gov

The modulation of electronic properties through these reactions is a fundamental strategy in indole chemistry. An N-alkyl group enhances participation in electrophilic aromatic substitution, while an N-acyl group directs reactivity and can facilitate different synthetic pathways.

| Reaction Type | Typical Reagents | Effect on Electronic Properties | Reference Example |

| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr), N-tosylhydrazones | Increases electron density of the indole ring | KOH in acetone with alkyl halides nih.gov |

| N-Acylation | Acyl chlorides, Thioesters | Decreases electron density of the indole ring | S-methyl butanethioate with Cs₂CO₃ in xylene nih.gov |

C-H Functionalization at Various Indole Positions (C2, C4, C6, C7) via Directed and Non-Directed Methods

While the C3 position of indole is intrinsically the most nucleophilic, modern synthetic methods have enabled the selective functionalization of other C-H bonds, including those on the challenging benzene portion of the molecule (C4, C5, C6, C7). nih.gov For this compound, with C3 and C5 already substituted, attention turns to the remaining positions.

Directed Methods: These methods involve the installation of a directing group (DG), typically at the N1 position, which coordinates to a transition metal catalyst and brings it into proximity with a specific C-H bond, enabling site-selective activation. nih.gov

C2-Functionalization: A pyridyl-based directing group attached to the indole nitrogen can steer palladium-catalyzed alkenylation selectively to the C2 position. beilstein-journals.org

C4-Functionalization: A formyl or pivaloyl group at the C3 position can direct palladium-catalyzed arylation to the C4 position. nih.govacs.org

C7-Functionalization: Bulky directing groups on the N1 position, such as a phosphinoyl or pivaloyl group, are crucial for achieving high regioselectivity in rhodium- or palladium-catalyzed C-H functionalization at the C7 position. researchgate.net These groups overcome the inherent reactivity of other sites by enforcing a specific cyclometalation geometry. A variety of transformations, including arylation, olefination, and alkylation, have been achieved at the C7 position using this strategy. nih.gov

Non-Directed Methods: These approaches rely on the intrinsic electronic or steric properties of the indole substrate or the catalyst system to achieve regioselectivity without a covalently attached directing group.

C2-Arylation: Selective arylation at the C2 position can be achieved on N-acylindoles using a Pd(TFA)₂ catalyst system. beilstein-journals.org

C6-Functionalization: Copper-catalyzed C6 arylation has been demonstrated using an N-P(O)tBu₂ group, which acts as a removable directing group. nih.gov

The development of these C-H functionalization techniques provides powerful tools for elaborating the this compound core, creating complex derivatives that would be difficult to access through traditional methods. nih.gov

| Position | Method Type | Catalyst/Directing Group | Transformation | Reference Example |

| C2 | Directed | PdCl₂(MeCN)₂ / N-(2-pyridyl)sulfonyl | Alkenylation | beilstein-journals.org |

| C4 | Directed | Pd(OAc)₂ / C3-formyl group | Arylation | nih.gov |

| C6 | Directed | Copper catalyst / N-P(O)tBu₂ | Arylation | nih.gov |

| C7 | Directed | Rhodium or Palladium / N-pivaloyl | Alkenylation, Arylation | researchgate.net |

Modifications of the Ethyl and Methyl Side Chains

The alkyl substituents on the this compound ring are also amenable to chemical modification, providing another layer of synthetic versatility.

C3-Methyl Group: The methyl group at the C3 position is adjacent to the pyrrole (B145914) nitrogen and is part of an enamine-like system. This position is susceptible to functionalization. For instance, biocatalytic methylation at the C3 position of various indoles using S-adenosyl methionine (SAM)-dependent methyl transferases can form a quaternary stereogenic center, leading to the synthesis of pyrroloindoline frameworks. nih.gov While this example adds a methyl group, it highlights the reactivity of the C3-alkyl position towards electrophilic functionalization.

C5-Ethyl Group: The ethyl group at the C5 position is attached to the benzene ring. The benzylic methylene (B1212753) (-CH₂-) group is a prime target for radical or oxidative functionalization. Reactions such as benzylic bromination using N-bromosuccinimide (NBS) under radical initiation, followed by nucleophilic substitution, could introduce a variety of functional groups (e.g., -OH, -OR, -CN). Similarly, oxidation of the benzylic position could yield a ketone (5-acetyl-3-methyl-1H-indole) or, under stronger conditions, a carboxylic acid.

This compound as a Precursor in Multi-Step Organic Synthesis

The functionalized derivatives of this compound, as well as the parent compound itself, serve as valuable building blocks for constructing more elaborate molecular structures. indole-building-block.comnih.gov

Scaffold for Complex Heterocyclic Architectures

The indole nucleus is a privileged scaffold that can be elaborated into a wide range of complex heterocyclic systems. indole-building-block.com

Fused Ring Systems: Through reactions like the Fischer indole synthesis, which can be used to prepare the initial indole core, further annulation reactions can be performed. indole-building-block.com For example, functionalization of the C4 position of the indole, followed by an intramolecular cyclization, could lead to the formation of indole-3,4-fused heterocycles. beilstein-journals.org

Appended Heterocycles: The indole can be used as a platform to attach other heterocyclic rings. For instance, indole-containing building blocks can be converted into indole-appended pyrazoles and pyrroles. nih.gov A functionalized this compound could be used in Sonogashira cross-coupling reactions to introduce alkynyl groups, which are versatile handles for cycloaddition reactions to form other heterocycles. nih.gov

Building Block for Biomimetic and Natural Product Analogues (Theoretical Frameworks)

The structure of this compound is related to many biologically active natural products, making it an attractive starting point for the design and synthesis of novel analogues. rsc.orgresearchgate.net Many indole alkaloids are derived biosynthetically from tryptophan, which contains the core indole structure. rsc.org

Tryptamine Analogues: The core of this compound resembles that of tryptamine, a key precursor to many alkaloids. For example, N,N-Dimethyltryptamine (DMT) consists of an indole core linked to an ethylamine side chain. acs.org The 5-ethyl substituent on the target compound could serve as a lipophilic bioisostere for the 5-hydroxy or 5-methoxy groups found in neurotransmitters like serotonin or psychoactive natural products. This substitution can alter receptor affinity and pharmacokinetic properties like blood-brain barrier penetration. acs.org

Pyrroloindoline Alkaloid Analogues: Natural products like physostigmine contain a pyrroloindoline scaffold, which can be formed via C3-alkylation of an indole precursor followed by cyclization. nih.gov The 3-methyl group of this compound provides a handle for such biomimetic cyclizations, potentially leading to analogues with novel biological activities. The synthesis of natural product analogues often involves modifying a known bioactive scaffold to improve its properties, a strategy for which this compound is well-suited. rsc.org The indole diterpenoids are another class of complex natural products that have inspired new synthetic strategies, underscoring the value of the indole core in complex molecule synthesis. nih.gov

Design of this compound Based Probes for Chemical Biology Studies (Focus on probe design, not biological effects)

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently serving as a recognition element for various biological targets. The design of chemical probes based on the this compound core involves the strategic attachment of a reporter group and a linker to the core scaffold, which is designed to interact with a specific biological target. The design process focuses on identifying positions on the indole ring that can be chemically modified without disrupting the key interactions responsible for target binding.

The fundamental design of a chemical probe consists of three main components:

Recognition Element: The this compound core acts as the pharmacophore or recognition element that provides specificity for the biological target.

Reporter Group: This is a detectable tag, such as a fluorophore, a biotin tag for affinity purification, or a photoaffinity label (e.g., diazirine, benzophenone) for covalent cross-linking.

Linker: A chemical chain that connects the recognition element to the reporter group, ensuring that the reporter does not sterically hinder the interaction of the scaffold with its target.

Derivatization of the this compound scaffold can be achieved at several positions. The indole nitrogen (N1) is a common site for alkylation, allowing the introduction of a linker. nih.govresearchgate.net Other potential sites for functionalization include the C2, C4, C6, and C7 positions of the indole ring, which can be modified through electrophilic substitution or metal-catalyzed cross-coupling reactions.

Probe Design Strategies:

N1-Alkylation: The hydrogen on the indole nitrogen is readily substituted. This position is often ideal for attaching a linker because it projects away from the plane of the ring system, minimizing interference with target binding that typically involves the bicyclic core. A common strategy involves reacting the indole with an alkyl halide bearing a terminal functional group (e.g., an azide or alkyne for click chemistry) to which a reporter can be attached. researchgate.neteasychair.org

C2-Functionalization: While the C3 position is substituted with a methyl group, the C2 position can be functionalized, for example, through lithiation followed by reaction with an electrophile. This allows for the introduction of linkers or reporter groups directly adjacent to the core recognition elements.

Benzene Ring Substitution: The C4, C6, and C7 positions on the benzene portion of the indole can be modified, typically through halogenation followed by cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the extension of the probe's structure and the attachment of various functional groups.

The choice of reporter group depends on the intended application. For cellular imaging, a fluorophore would be attached. For identifying protein binding partners (target deconvolution), a "clickable" handle (like an alkyne or azide) coupled with a photoaffinity label would be incorporated. unimi.it The design must balance the need for a detectable signal with the maintenance of the probe's affinity and selectivity for its intended target.

Table 1: Theoretical Design of Chemical Probes Based on this compound

| Position of Attachment | Linker Type | Reporter/Functional Group | Intended Application | Design Rationale |

|---|---|---|---|---|

| N1 | Polyethylene (B3416737) glycol (PEG) | Biotin | Affinity-based target isolation | The N1 position is often solvent-exposed, and a flexible PEG linker minimizes interference with target binding. |

| C2 | Alkyl Chain | Diazirine (Photoaffinity Label) | Covalent target labeling and identification | C2 functionalization explores a different vector for probe extension compared to the more common N1 position. |

| C6 | None (Direct Attachment) | Boronic Acid | Sensor for reactive oxygen species | The electron-rich indole core can modulate the electronic properties of the boronic acid reporter group upon oxidation. |

Exploration of this compound Derivatives in Materials Science (Theoretical Applications: e.g., organic electronics, optoelectronic materials, sensors)

The indole ring is an electron-rich aromatic heterocycle, making it an attractive building block for functional organic materials. The this compound scaffold offers specific substitution patterns that can be leveraged to tune its electronic and photophysical properties for applications in materials science.

Organic Electronics: Derivatives of this compound are theoretical candidates for use as organic semiconductors. The π-conjugated system of the indole core facilitates charge transport. By introducing electron-donating or electron-withdrawing groups at various positions, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely controlled. researchgate.net This tuning is critical for optimizing charge injection and transport in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

A significant application is in the synthesis of conductive polymers. Polyindoles, formed by linking indole monomers, are a class of conducting polymers. A study on the related poly(2-ethyl-3-methyl-1H-indole) demonstrated that intramolecular cyclization of a precursor polymer could produce a polyindole with a 1,5-linkage of monomer units. researchgate.net This suggests that this compound could serve as a monomer for polymerization, potentially through oxidative coupling at the C2 and C7 positions, to create novel conductive materials. The ethyl and methyl substituents would enhance the solubility of the resulting polymer, which is a common challenge in the processing of conducting polymers.

Optoelectronic Materials: Indole derivatives can exhibit interesting photophysical properties, including fluorescence. By extending the π-conjugation of the this compound core, it is possible to shift its absorption and emission spectra into the visible range. This can be achieved by attaching other aromatic or vinylic groups at positions like C2 or C6 via cross-coupling reactions. Such modifications can lead to materials for OLEDs, where the indole derivative could function as an emissive layer or a host material. researchgate.net Spectroscopic studies on related indole carboxylates have shown their potential as candidates for organic light-emitting diodes and solar cells, suggesting that the core indole structure is promising for these applications. researchgate.net

Sensors: The indole scaffold can be functionalized to act as a chemical sensor. The indole nitrogen can act as a hydrogen bond donor or a metal coordination site, while the electron-rich π-system can interact with electron-deficient analytes. Upon binding of a target analyte, a change in the electronic structure of the indole derivative can occur, leading to a detectable signal, such as a change in fluorescence (turn-on or turn-off) or a color change. For example, attaching a receptor unit for a specific ion or molecule to the indole core could create a highly selective chemosensor. The spectroscopic properties of indole derivatives suggest their potential use in sensor applications. researchgate.net

Table 2: Theoretical Applications of this compound Derivatives in Materials Science

| Derivative Class | Proposed Modification | Target Property | Potential Application |

|---|---|---|---|

| Conductive Polymer | Oxidative polymerization linking C2 and C7 positions. | Electrical Conductivity, Solubility | Organic Field-Effect Transistors (OFETs), Antistatic Coatings |

| Emissive Material | Attachment of aryl groups (e.g., phenyl, pyrenyl) at C2 or C6. | Tunable Fluorescence Emission | Organic Light-Emitting Diodes (OLEDs) |

| Hole-Transport Material | Dimerization or oligomerization through the N1 and C2 positions. | HOMO Energy Level, Charge Mobility | Organic Photovoltaics (OPVs), OLEDs |

Mechanistic Chemical Biology of 5 Ethyl 3 Methyl 1h Indole and Its Derivatives Strictly Theoretical and Molecular Level, Excluding Human Data, Dosage, Safety, and Clinical Outcomes

Theoretical Frameworks for Molecular Recognition and Ligand-Macromolecule Interactions

The interaction of a small molecule like 5-Ethyl-3-methyl-1H-indole with a biological macromolecule, such as a protein or nucleic acid, is governed by a complex interplay of non-covalent forces. Understanding these interactions is fundamental to predicting the compound's potential biological targets and mechanism of action at a molecular level.

The primary forces at play in ligand-macromolecule recognition are:

Van der Waals Interactions: These are weak, short-range forces arising from temporary fluctuations in electron density. The ethyl and methyl groups on the indole (B1671886) ring of this compound can participate in these interactions within hydrophobic pockets of a protein.

Hydrogen Bonding: The indole nitrogen of this compound can act as a hydrogen bond donor, a critical interaction for anchoring the molecule within a binding site. Conversely, the π-electron cloud of the indole ring can act as a weak hydrogen bond acceptor.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site. This is a significant stabilizing force in many protein-ligand complexes.

Electrostatic Interactions: The distribution of electron density in the this compound molecule creates a specific electrostatic potential that can complement the electrostatic surface of a macromolecular target.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic properties of this compound, including its molecular electrostatic potential, HOMO-LUMO gap, and the reactivity of different parts of the molecule. frontiersin.orgresearchgate.net These calculations provide a theoretical basis for its potential interactions. Semi-empirical methods can also be used to study the conformational preferences of substituted indoles in solution. derpharmachemica.com

Computational Modeling of Ligand-Protein Binding Modes and Affinities

Computational modeling is an indispensable tool for predicting how this compound and its derivatives might bind to a protein target. These methods can provide insights into the binding pose, affinity, and the key interacting residues.

Molecular Docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ajchem-a.com For this compound, a virtual screening of this compound against a library of protein structures could identify potential binding partners. The docking process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding affinity. ajchem-a.comjetir.org Studies on other indole derivatives have successfully used molecular docking to predict binding affinities and modes with various targets. researchgate.netjksus.org

Molecular Dynamics (MD) Simulations can then be used to refine the docked poses and to study the dynamic behavior of the ligand-protein complex over time. dergipark.org.tr MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein, as well as the explicit presence of solvent molecules. This method can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational approach. niscpr.res.in By analyzing a series of indole derivatives with known activities against a specific target, a QSAR model can be developed to correlate the chemical structures with their biological activities. mdpi.comnih.gov This model could then be used to predict the activity of this compound and to guide the design of more potent derivatives. 3D-QSAR methods like CoMFA and CoMSIA can provide detailed three-dimensional maps of the regions where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. nih.govmdpi.com

| Computational Method | Application to this compound | Potential Insights |

| Molecular Docking | Predicting binding pose and affinity to various protein targets. | Identification of potential protein targets, key interacting residues. ajchem-a.com |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Refined binding poses, calculation of binding free energy, stability of interactions. dergipark.org.tr |

| QSAR | Predicting biological activity based on its chemical structure. | Estimation of potential potency, guidance for designing derivatives with enhanced activity. niscpr.res.in |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features for biological activity. | Understanding the key interaction points required for binding to a specific target. proceedings.sciencejcsp.org.pk |

Enzyme Active Site Interactions: Theoretical Inhibition Mechanisms at the Molecular Level

The indole scaffold is a common feature in many enzyme inhibitors. Theoretical studies can elucidate the potential mechanisms by which this compound could inhibit enzyme activity at the molecular level.

A common mechanism of enzyme inhibition is the competitive binding of the inhibitor to the enzyme's active site, preventing the natural substrate from binding. For this compound, this would involve the formation of a stable complex within the active site through the non-covalent interactions described in section 7.1.

For example, if this compound were to target a kinase, the indole nitrogen could form a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. The ethyl and methyl groups would likely occupy hydrophobic pockets within the ATP-binding site. Similarly, if targeting a protease, the indole ring could engage in hydrophobic interactions with specificity pockets, while the NH group could interact with backbone carbonyls of the enzyme.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can provide a highly detailed view of the interactions within the enzyme's active site. In a QM/MM approach, the ligand and the key active site residues are treated with a high level of quantum mechanics theory, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This allows for the study of electronic effects and reaction mechanisms, such as the potential for the ligand to participate in or disrupt the catalytic cycle of the enzyme.

Receptor Binding Site Characterization and Conceptual Models of Interaction

Similar to enzymes, receptors possess specific binding sites that recognize and bind to ligands, initiating a signaling cascade. The principles of molecular recognition discussed earlier are equally applicable to receptor-ligand interactions.

Pharmacophore modeling is a powerful tool for characterizing receptor binding sites. proceedings.sciencejcsp.org.pkbanglajol.info A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to bind to a specific receptor. For this compound, a pharmacophore model could be generated based on its structure, highlighting the positions of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic features. This model could then be used to search for receptors with complementary binding sites.

3D-QSAR studies on a series of indole derivatives that bind to a particular receptor can provide a detailed map of the receptor's binding site, indicating regions where certain chemical properties enhance or diminish binding affinity. mdpi.commdpi.comnih.gov This information can be used to build a conceptual model of how this compound might orient itself within the binding pocket to maximize favorable interactions.

Nucleic Acid Interaction Hypotheses and Binding Mode Simulations

Indole derivatives have been shown to interact with nucleic acids, primarily through two main modes: intercalation and groove binding.

Intercalation involves the insertion of a planar aromatic system, like the indole ring, between the base pairs of a DNA or RNA duplex. nih.govnih.govrsc.orgcapes.gov.br This mode of binding typically requires a relatively flat and extended aromatic surface. The planarity of the indole ring in this compound makes it a candidate for intercalation. Molecular docking and MD simulations can be used to model the intercalation of this compound into a DNA or RNA helix, assessing the energetic favorability and the structural perturbations induced in the nucleic acid. scielo.brmdpi.com

Groove binding , on the other hand, involves the fitting of a molecule into the minor or major groove of a DNA duplex. ias.ac.inresearchgate.net The curvature and substituents of the molecule play a crucial role in determining its preference for a particular groove. The ethyl and methyl groups of this compound could influence its fit and interactions within the grooves. Computational studies can predict the preferred groove and the specific interactions with the DNA bases and backbone. mdpi.com

| Interaction Mode | Description | Relevance to this compound |

| Intercalation | Insertion of the planar indole ring between nucleic acid base pairs. | The planar indole core makes this a plausible binding mode. nih.govrsc.orgcapes.gov.br |

| Groove Binding | Fitting of the molecule into the major or minor groove of DNA. | The substituents may favor binding in one of the grooves. ias.ac.inresearchgate.net |

Target Identification Methodologies for Indole Scaffolds

Identifying the specific molecular targets of a compound like this compound is a key challenge in chemical biology. A variety of experimental and computational methods can be employed for this purpose.

Computational Target Prediction (In Silico Target Fishing): These methods use the chemical structure of a compound to predict its potential protein targets. nih.govacs.orgtandfonline.commdpi.commtoz-biolabs.com They are often based on the principle of chemical similarity, where the structure of the query compound is compared to a database of known bioactive molecules. escholarship.org If this compound is structurally similar to known ligands for a particular protein, it is predicted as a potential binder for that protein. Other approaches include reverse docking, where the compound is docked against a large panel of protein structures to identify potential binders. nih.gov

Chemical Proteomics: This experimental approach aims to identify the protein targets of a small molecule directly from a complex biological sample. One common method involves immobilizing a derivative of this compound onto a solid support (e.g., beads) and then incubating it with a cell lysate. Proteins that bind to the immobilized compound can be isolated, identified by mass spectrometry, and further validated as true targets.

Machine Learning-Based Approaches: Modern approaches utilize machine learning algorithms trained on large datasets of known drug-target interactions to predict novel targets for new compounds. plos.org These models can integrate various types of data, including chemical structures, protein sequences, and biological activity data, to make more accurate predictions.

| Methodology | Principle | Application |

| In Silico Target Fishing | Predicting targets based on chemical structure and similarity to known ligands. nih.govtandfonline.com | Initial, large-scale screening for potential targets of this compound. |

| Reverse Docking | Docking a single ligand against a library of protein structures. nih.gov | Identifying proteins with binding sites that are complementary to this compound. |

| Chemical Proteomics | Using a chemical probe to isolate binding partners from a complex mixture. | Experimental identification of direct protein targets from cell or tissue extracts. |

| Machine Learning | Training algorithms on known drug-target data to predict new interactions. plos.org | Predicting the probability of this compound interacting with various targets. |

Advanced Analytical Methodologies for 5 Ethyl 3 Methyl 1h Indole and Its Transformation Products Excluding Basic Compound Identification, Focusing on Complex Mixtures and Mechanistic Insights

Chromatographic Separation Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are fundamental in determining the purity of 5-Ethyl-3-methyl-1H-indole and identifying any related impurities that may arise during its synthesis or degradation. The choice of technique is dictated by the volatility, polarity, and potential chirality of the analytes. ijprajournal.comijpsr.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and impurity profiling of non-volatile and thermally labile compounds like this compound. ptfarm.pl The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main component from its potential impurities.

A typical approach for method development would involve screening various stationary phases, mobile phase compositions, and detector wavelengths. Reversed-phase chromatography is commonly employed for indole (B1671886) derivatives. nih.gov Validation of the developed method is crucial to ensure its reliability for its intended purpose, encompassing parameters such as linearity, accuracy, precision, and specificity. nih.govnih.gov For instance, a stability-indicating HPLC method can be developed to separate the active pharmaceutical ingredient from its degradation products. jfda-online.com

Interactive Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Methanol |

For the analysis of volatile impurities and reaction byproducts that may be present in samples of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. researchgate.netresearchgate.netnih.gov The high resolution of capillary GC columns allows for the separation of complex mixtures of volatile organic compounds. nist.gov Coupling the gas chromatograph to a mass spectrometer provides definitive identification of the separated components based on their mass spectra. notulaebotanicae.ro This is particularly useful for identifying starting materials, residual solvents, and low molecular weight byproducts from the synthesis process. rsc.org

Interactive Table 2: Representative GC-MS Parameters for the Analysis of Volatile Byproducts

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |